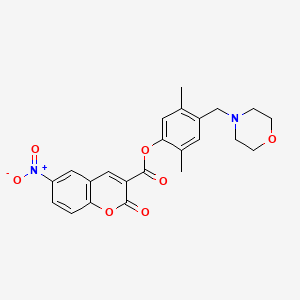

2,5-dimethyl-4-(morpholinomethyl)phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

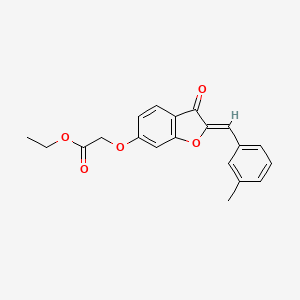

The compound “2,5-dimethyl-4-(morpholinomethyl)phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate” is a derivative of chromene . Chromenes are a class of organic compounds with a fused ring system made up of a benzene ring and a pyran ring . They are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Chemical Reactions Analysis

Chromenes can undergo a variety of chemical reactions, depending on the functional groups present . For example, the nitro group might be reduced to an amino group, or the carboxylate group might react with a base to form a carboxylate ion.Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Hypoxic Cells

A study developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR), employing a design that integrates morpholine groups. This probe displays desirable properties like high selectivity, "Turn-On" fluorescence response, no cytotoxicity, and dual emission. It was successfully applied for imaging the hypoxic status of tumor cells, such as HeLa cells, highlighting its potential in biomedical research for disease-relevant hypoxia imaging (Feng et al., 2016).

Synthesis of Heterocyclic Compounds

Research into the highly regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes has led to the unexpected synthesis of complex scaffolds, including 5H-chromeno[3,4-b]pyridines. This work showcases the versatility of these compounds in generating diverse molecular structures, underlining their importance in synthetic organic chemistry (Korotaev et al., 2015).

Photoelectric Conversion Enhancement

In the realm of renewable energy, carboxylated cyanine dyes related to the core structure of interest have been prepared and investigated for their photophysical and electrochemical properties. These dyes, when used as sensitizers in nanocrystalline TiO2 solar cells, have shown significant improvement in photoelectric conversion efficiency. This co-sensitization strategy with near-IR absorbing cyanine dyes presents a promising method to enhance the photoelectrical properties of dye-sensitized solar cells (Wu et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O7/c1-14-10-21(15(2)9-17(14)13-24-5-7-30-8-6-24)32-23(27)19-12-16-11-18(25(28)29)3-4-20(16)31-22(19)26/h3-4,9-12H,5-8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFUVZUTZHLIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C)CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide](/img/structure/B2927065.png)

![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2927068.png)

![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)